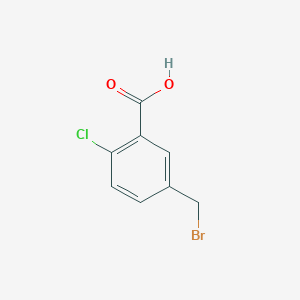![molecular formula C12H16BrN3O2S B2775814 {1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol CAS No. 2094654-74-5](/img/structure/B2775814.png)
{1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol is a useful research compound. Its molecular formula is C12H16BrN3O2S and its molecular weight is 346.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of {1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol generally involves the coupling of 5-bromo-2-(methylsulfanyl)pyrimidine with 3-methylpyrrolidine, followed by the introduction of a methanol group. The reaction conditions typically include the use of a solvent such as dichloromethane, a base like triethylamine, and a coupling agent such as EDCI.
Industrial Production Methods: : On an industrial scale, the production process might be optimized to increase yield and purity. This could involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Reacting with oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Using reducing agents such as lithium aluminium hydride in anhydrous conditions.
Substitution: Performing nucleophilic substitution reactions with halides or other electrophiles.
Major Products Formed: : Depending on the reaction, products can range from oxidized derivatives to reduced forms, or even entirely new substituted compounds.
Scientific Research Applications: This compound finds applications across several disciplines:
Chemistry: : Utilized as an intermediate in organic synthesis and materials science.
Medicine: : Investigated for therapeutic potentials, especially in the development of new drugs targeting specific pathways.
Industry: : Employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
Mechanism: : The exact mechanism depends on its application. For instance, in biological systems, it might act as an enzyme inhibitor or interact with specific receptors or pathways.
Molecular Targets and Pathways: : Likely targets include enzymes within the pyrimidine synthesis pathway, various receptors, or ion channels depending on the specific structure-activity relationship studies.
Comparison with Similar Compounds
Similar Compounds
1-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-ylmethanol
1-[5-Fluoro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-ylmethanol
Uniqueness: : The presence of the bromine atom in {1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol can result in different reactivity patterns and biological activities compared to its chloro or fluoro analogues.
Hopefully this gives you a solid starting point! What do you think?
Properties
IUPAC Name |
(5-bromo-2-methylsulfanylpyrimidin-4-yl)-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2S/c1-7-3-4-16(9(7)6-17)11(18)10-8(13)5-14-12(15-10)19-2/h5,7,9,17H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXJUSFPICRJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CO)C(=O)C2=NC(=NC=C2Br)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/new.no-structure.jpg)
![ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2775736.png)
![2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2775737.png)

![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)


![Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate](/img/structure/B2775744.png)
![2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2775746.png)
![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B2775747.png)

